Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
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Overview
Description
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of benzoxepine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a benzoxepine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Benzoxepine Derivatives: Compounds like benzoxepinone are structurally similar and have applications in medicinal chemistry.
Uniqueness
Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is unique due to its combined benzoxepine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these ring structures.
Properties
Molecular Formula |
C13H10BrNO3S |
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Molecular Weight |
340.19 g/mol |
IUPAC Name |
methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO3S/c1-17-13(16)12-15-11-8-6-7(14)2-3-9(8)18-5-4-10(11)19-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
SOTFUMWSJGFCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCOC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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